2-Chloro-4-methylpyridine 1-oxide
Overview
Description
2-Chloro-4-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
It’s known that pyridine derivatives, including 2-chloro-4-methylpyridine 1-oxide, are often used in the synthesis of various organic compounds . These compounds can interact with a wide range of biological targets depending on their final structure.
Mode of Action
This compound is primarily used as a reagent in organic synthesis . It can participate in various reactions such as Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the compound interacts with its targets (other organic compounds) to form new bonds and structures .
Biochemical Pathways
The compound’s role in the synthesis of other organic compounds suggests that it could potentially influence a variety of biochemical pathways depending on the nature of the synthesized compounds .
Result of Action
As a reagent used in organic synthesis, its primary effect is the formation of new organic compounds through various reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methylpyridine 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-chloro-4-methylpyridine using hydrogen peroxide or other oxidizing agents. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like acetic acid or water.
Another method involves the use of N-oxides of pyridines as starting materials. For instance, 2-chloro-4-methylpyridine can be treated with m-chloroperbenzoic acid (m-CPBA) to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, zinc dust in acetic acid.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Higher oxidation states of the pyridine ring.
Reduction: 2-Chloro-4-methylpyridine.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridine 1-oxide
- 2-Chloro-3-methylpyridine 1-oxide
- 2-Bromo-4-methylpyridine 1-oxide
Uniqueness
2-Chloro-4-methylpyridine 1-oxide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and potential applications. The presence of both the chlorine atom and the N-oxide group provides a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
2-chloro-4-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRINZIZOOSLLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500085 | |
Record name | 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52313-61-8 | |
Record name | 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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